![molecular formula C18H15N3OS2 B2590438 2-(Benzylsulfanylmethyl)-5-sulfanylidene-2,6,6a,7,8,9,10,10a-octahydroimidazo[1,2-c]quinazolin-3-one CAS No. 1189951-98-1](/img/structure/B2590438.png)
2-(Benzylsulfanylmethyl)-5-sulfanylidene-2,6,6a,7,8,9,10,10a-octahydroimidazo[1,2-c]quinazolin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(Benzylsulfanylmethyl)-5-sulfanylidene-2,6,6a,7,8,9,10,10a-octahydroimidazo[1,2-c]quinazolin-3-one” is a quinazolinone derivative . Quinazolinone and quinazoline derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide and distinct biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization .
Synthesis Analysis
Quinazolinone derivatives have been synthesized through various methods. One common approach involves multi-component reactions (MCRs), where three or more reactants are added in a single vessel to produce the target product . These reactions are facile, fast, convergent, economic, and environmentally friendly with minimal waste generation, high yields, and no use of extra chemical solvents . A novel series of fused pyrazolo[5′,1′:2,3]imidazo[1,5-c]quinazolin-6(5 H)-ones were synthesized and their affinity against the COVID-19 main protease was investigated using molecular docking study .Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is complex and versatile. They can be fused to produce significant complex heterocycles such as quinazoline, imidazoquinazoline, imidazopyridine, and pyrazoloimidazols . These compounds are mostly inhibitors of various diseases and have many applications in medicinal science .Chemical Reactions Analysis
Quinazolinone derivatives have shown a wide range of reactivity. They have been used as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives . They have also been involved in various chemical reactions, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Scientific Research Applications
- Quinazoline derivatives have shown promise as anti-cancer agents . Researchers have explored their potential in inhibiting tumor growth and metastasis. Investigating the specific anti-cancer mechanisms of this compound could lead to novel therapeutic strategies.
- Inflammation plays a crucial role in various diseases. Quinazoline derivatives, including our compound of interest, have demonstrated anti-inflammatory properties . Understanding their impact on inflammatory pathways could pave the way for new anti-inflammatory drugs.
- Quinazolinones exhibit broad-spectrum antimicrobial effects . Investigating the antibacterial, antifungal, and antiviral potential of our compound could contribute to combating infectious diseases.
- Pain management remains a critical area of research. Some quinazoline derivatives possess analgesic properties . Studying the pain-relieving mechanisms of our compound may yield insights for pain therapy.
- Viral infections pose global health challenges. Quinazoline derivatives have been explored for their anti-viral activity . Investigating their efficacy against specific viruses could be valuable.
- Diabetes affects millions worldwide. Quinazoline derivatives have been investigated for their anti-diabetic effects . Our compound’s impact on glucose metabolism and insulin sensitivity warrants exploration.
Anti-Cancer Properties
Anti-Inflammatory Effects
Antimicrobial Activity
Analgesic Properties
Anti-Virus Applications
Anti-Diabetic Potential
Mechanism of Action
Future Directions
Quinazolinone derivatives have shown significant potential in medicinal chemistry due to their wide range of biological activities. Future research may focus on the design and synthesis of new derivatives or analogues to treat various diseases . The development of novel synthetic methods and the exploration of their biological activities will continue to be an important area of research .
properties
IUPAC Name |
2-(benzylsulfanylmethyl)-5-sulfanylidene-2,6,6a,7,8,9,10,10a-octahydroimidazo[1,2-c]quinazolin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS2/c22-17-15(11-24-10-12-6-2-1-3-7-12)19-16-13-8-4-5-9-14(13)20-18(23)21(16)17/h1-3,6-7,13-15H,4-5,8-11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCVBOOHMFZMOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C3=NC(C(=O)N3C(=S)N2)CSCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 156591726 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-([1,1'-Biphenyl]-4-yloxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2590355.png)
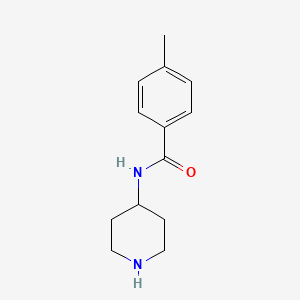

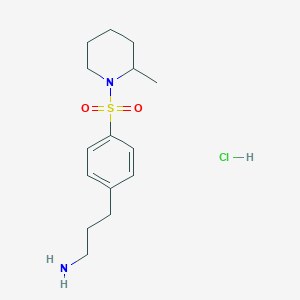
![7-Chloro-1-(4-methoxyphenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2590363.png)
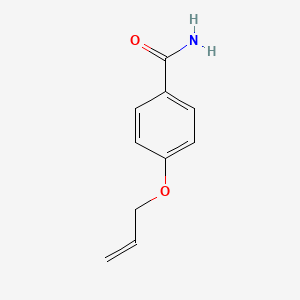
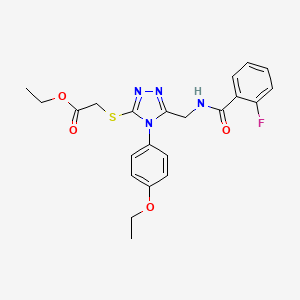
![5-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2590366.png)
![N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2590367.png)
![2-[3-(3-Bromophenyl)-5-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-4-(4-methylphenyl)quinazoline](/img/structure/B2590368.png)
![5,6-dichloro-N-[3-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2590369.png)
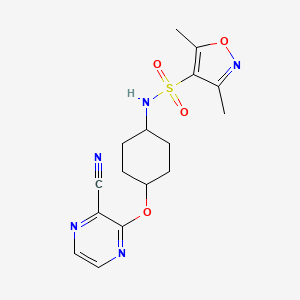
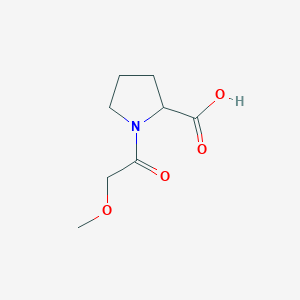
![5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[2-(2-fluorophenyl)ethyl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2590378.png)